Diethylamine hydrobromide

概要

説明

Diethylamine hydrobromide is an organic compound with the molecular formula C4H12BrN and a molecular weight of 154.05 g/mol . It is a white to almost white crystalline powder that is hygroscopic and has a melting point of 218-220°C . This compound is commonly used in organic synthesis as a catalyst and reducing agent .

準備方法

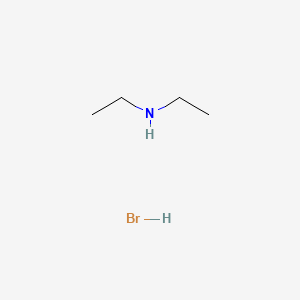

Diethylamine hydrobromide can be synthesized through the reaction of diethylamine with hydrobromic acid. The general synthetic route involves the following steps:

Reaction of Diethylamine with Hydrobromic Acid: Diethylamine is reacted with hydrobromic acid to form this compound. [ (C_2H_5)_2NH + HBr \rightarrow (C_2H_5)_2NH \cdot HBr ]

Purification: The resulting product is then purified through recrystallization to obtain pure this compound.

化学反応の分析

Nucleophilic Substitution Reactions

The free diethylamine (released via deprotonation) acts as a strong nucleophile in Sₙ2 reactions with alkyl halides. For example, with bromoethane:

Reaction mechanism :

This reaction proceeds stepwise, forming tertiary amines and eventually quaternary ammonium salts with excess alkyl halide .

Alkylation and Amine Salt Formation

Diethylamine hydrobromide undergoes sequential alkylation to produce higher-order amines:

The reversibility of early stages allows equilibrium control, favoring quaternary salt formation under forcing conditions .

Acid-Base Reactivity

As a hydrobromide salt, it participates in proton-transfer reactions:

-

Deprotonation : Strong bases (e.g., NaOH) regenerate free diethylamine:

. -

Protonation : Reacts with mineral acids to form stable crystalline salts .

Comparative Reaction Pathways

Key distinctions in reactivity compared to analogous compounds:

| Compound | Reactivity with Bromoethane | Dominant Product |

|---|---|---|

| This compound | Sequential alkylation | Quaternary salts |

| Diethylamine | Faster alkylation | Tertiary amines |

| Dimethylamine | Higher nucleophilicity | Secondary amines |

The bromide ion enhances leaving-group ability in coupled reactions, increasing reaction rates compared to hydrochloride analogues .

科学的研究の応用

Pharmaceutical Applications

Diethylamine hydrobromide plays a significant role in the pharmaceutical industry. Its primary applications include:

- Precursor in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving amine functionalities. For example, it is used in the preparation of antihistamines and other therapeutic agents .

- Stabilizing Agent : The compound acts as a stabilizer for certain drug formulations, enhancing their shelf life and efficacy. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) is particularly useful in drug formulation .

- Research Applications : In medicinal chemistry, this compound is utilized in the development of new drugs through techniques such as reductive amination, which involves the transformation of aldehydes and ketones into amines .

Industrial Applications

Beyond pharmaceuticals, this compound has several industrial applications:

- Corrosion Inhibitors : It is employed in the formulation of corrosion inhibitors for metals, particularly in environments where moisture is prevalent. The compound's basicity helps to neutralize acids that can lead to corrosion .

- Rubber and Plastics Production : this compound is used as an additive in the production of rubber and plastics, enhancing their properties and durability. It helps improve the processing characteristics of these materials during manufacturing .

- Dyes and Pigments : The compound finds application in dye manufacturing processes where it acts as a catalyst or reagent, facilitating the formation of various colorants used in textiles and other materials .

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses certain environmental and safety concerns:

- Toxicity : The compound can irritate skin, eyes, and respiratory systems upon exposure. Proper handling procedures must be followed to mitigate risks associated with inhalation or contact .

- Environmental Impact : As with many amines, there is potential for environmental contamination if not managed correctly. Efforts should be made to minimize waste and ensure safe disposal practices are followed.

Case Studies

Several studies highlight the practical applications of this compound:

- Pharmaceutical Development : A study demonstrated its effectiveness as a reagent in synthesizing novel antihistamines, showing improved yield and purity compared to traditional methods .

- Corrosion Inhibition : Research indicated that formulations containing this compound significantly reduced corrosion rates in steel exposed to saline environments, showcasing its utility as a corrosion inhibitor .

- Rubber Processing : An industrial case study reported enhanced processing characteristics when this compound was added to rubber compounds, resulting in improved mechanical properties of the final product .

作用機序

The mechanism of action of diethylamine hydrobromide involves its ability to act as a nucleophile and reducing agent. It can donate electrons to electrophilic centers in organic molecules, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of imines and reduction of organic compounds .

類似化合物との比較

Diethylamine hydrobromide can be compared with other similar compounds such as:

Diethylamine hydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.

Triethylamine: Contains an additional ethyl group, making it a tertiary amine.

Diethylammonium chloride: Similar in structure but uses ammonium chloride instead of hydrobromic acid.

This compound is unique due to its specific reactivity with hydrobromic acid, which imparts distinct chemical properties and reactivity patterns .

生物活性

Diethylamine hydrobromide (DEAB) is an organic compound with significant biological activity, particularly noted for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. This article explores the various aspects of its biological activity, including its synthesis, mechanisms of action, and applications in research and medicine.

This compound is a white crystalline solid with a molecular formula of and a molecular weight of approximately 154.05 g/mol. It is soluble in water and exhibits a strong ammonia-like odor, characteristic of its parent compound, diethylamine. The synthesis typically involves the neutralization of diethylamine with hydrobromic acid, yielding high purity suitable for laboratory applications.

Dipeptidyl Peptidase IV Inhibition

DEAB acts primarily as a DPP-IV inhibitor, which has implications for metabolic disorders such as diabetes. DPP-IV is an enzyme that deactivates incretin hormones responsible for insulin secretion. By inhibiting this enzyme, DEAB enhances glucose metabolism and reduces inflammation. This mechanism is particularly relevant in the management of type 2 diabetes, where improved insulin response can lead to better glycemic control.

Biological Activities

- Anti-inflammatory Effects : Research indicates that DEAB possesses anti-inflammatory properties, which may contribute to its therapeutic potential in treating metabolic diseases.

- Protein Precipitation : In proteomics, DEAB serves as a chaotropic agent that disrupts water-protein interactions, facilitating protein precipitation and purification from complex mixtures.

- Cellular Effects : Studies have shown that DEAB can induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II. This activity has been linked to potential applications in cancer therapy .

Case Study 1: DPP-IV Inhibition

A study investigating the effects of DEAB on glucose metabolism demonstrated significant improvements in insulin sensitivity in diabetic models. The inhibition of DPP-IV led to increased levels of active incretin hormones, resulting in enhanced insulin secretion post-meal.

Case Study 2: Antiproliferative Activity

In vitro studies involving benzopsoralens modified with diethylaminomethyl groups showed marked antiproliferative effects against various cancer cell lines. These compounds inhibited topoisomerase II activity, suggesting that DEAB's structural analogs could be explored for anticancer applications .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Diethylamine hydrochloride | C4H11ClN | More corrosive; used similarly but less biological activity |

| Triethylamine | C6H15N | Tertiary amine; different reactivity profile |

| Dimethylamine | C2H7N | Smaller size; different biological activities |

| Benzylamine | C7H9N | Aromatic amine; distinct applications |

This compound stands out due to its specific role as a DPP-IV inhibitor and its potential therapeutic applications related to metabolic disorders.

特性

IUPAC Name |

N-ethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATGHKSFEUVOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878709 | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-12-0 | |

| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethylamine Hydrobromide contribute to improved perovskite light-emitting diodes (PeLEDs)?

A: this compound (DEABr), alongside other additives, plays a crucial role in enhancing the performance of sky-blue PeLEDs through a defect-passivation strategy []. While the exact mechanism is not fully elucidated in the provided abstract, it suggests that DEABr assists in reducing defects within the perovskite material, ultimately leading to improved efficiency of the LEDs.

Q2: Can you explain the role of this compound in creating water-soluble rosin flux and its advantages for soldering applications?

A: this compound acts as an activator in water-soluble rosin fluxes (WSRFs) []. These fluxes, typically comprising polyethylene glycol (PEG)-rosin derivatives, benefit from the addition of DEABr due to its ability to enhance the flux's activity. This leads to improved wetting ability during soldering, even with low-halide-content formulations. This characteristic is crucial for applications requiring low corrosion and high insulation resistance, essential for electronics manufacturing.

Q3: How does this compound impact the infectivity of Trypanosoma cruzi, the parasite responsible for Chagas disease?

A: Research indicates that this compound exhibits trypanocidal activity against Trypanosoma cruzi []. Specifically, concentrations as low as 50 micromol/L were observed to completely eliminate the parasite in culture within four days. Electron microscopy studies revealed that DEABr causes significant damage to the parasite's cellular structures, including the dilation of perinuclear membranes and swelling of mitochondria. This ultimately disrupts the parasite's membrane functions, impairing its ability to infect host cells and leading to its death.

Q4: What is the effect of this compound on skeletal muscle?

A: Studies utilizing frog sartorius muscles revealed that this compound can induce transient muscle contracture []. This effect is attributed to the drug's ability to release calcium (Ca2+) from specific sites within the muscle, thereby triggering contraction. This release mechanism appears distinct from that of other muscle contracture agents like quinine. Further, DEABr appears to interfere with calcium uptake by the sarcoplasmic reticulum, further contributing to sustained muscle contraction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。